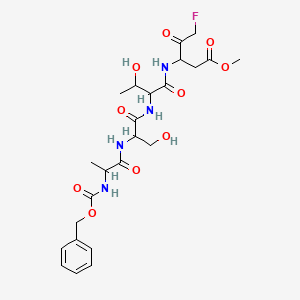
Cancer/testis antigen 1 (124-134)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cancer/testis antigen 1; NY-ESO-1
Aplicaciones Científicas De Investigación
Immunotherapy Potential of CTA1 Cancer/testis (CT) antigens, like CTA1, are highly immunogenic and restricted mostly to tumors, making them prime targets for cancer vaccines and immunotherapy. Clinical trials focusing on CT antigens like MAGE-A and NY-ESO-1 are currently in progress, demonstrating the clinical potential of CTA1 in cancer treatment (Scanlan et al., 2002), (Caballero & Chen, 2009).
Expression in Various Cancers CT antigens, including CTA1, are expressed in multiple tumor types, such as melanoma, bladder, lung, and liver cancers. This expression is aberrant, as these antigens are usually restricted to germ cells in testis. Their expression pattern in cancer cells makes them suitable for therapeutic vaccine development (Simpson et al., 2005).
Role in Tumorigenesis and Immune Evasion CT antigens are evaluated for their role in oncogenesis. It's hypothesized that the reactivation of germline gene expression in tumors contributes to characteristics like immortality, invasiveness, and metastatic capacity. This aspect of CTA1 and other CT antigens opens avenues for further research into their role in cancer progression (Simpson et al., 2005).
Biomarker Potential Due to their restricted and specific expression in cancers, CT antigens like CTA1 could serve as biomarkers for early detection and monitoring of cancers. Their presence in various tumor types enhances their utility as diagnostic tools (Ghafouri-Fard & Modarressi, 2009).
Epigenetic Regulation CTA1's expression in cancer cells is influenced by epigenetic changes, such as DNA methylation and histone acetylation. Understanding the epigenetic regulation of CTA1 could provide insights into the mechanisms of cancer development and pave the way for new therapeutic strategies (Fratta et al., 2011).
Propiedades
Secuencia |
KEFTVSGNILT |
|---|---|
Fuente |
Homo sapiens (human) |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimo |
Cancer/testis antigen 1 (124-134); NY-ESO-1 (124-134) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



